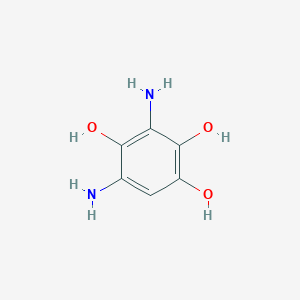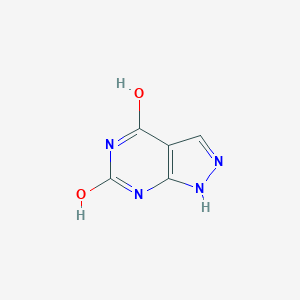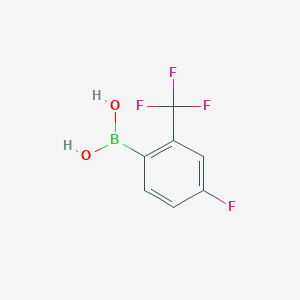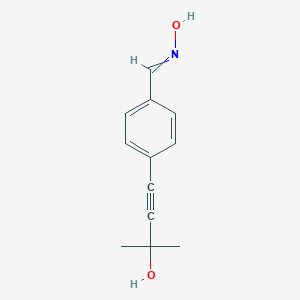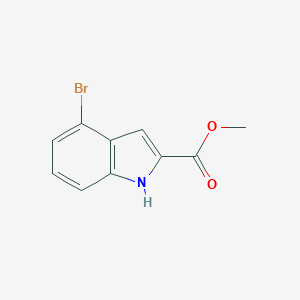
methyl 4-bromo-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-bromo-1H-indole-2-carboxylate and related compounds involves various methodologies, including regioselective dibromination of methyl indole-3-carboxylate, leading to derivatives such as methyl 5,6-dibromoindole-3-carboxylate through treatment with bromine in acetic acid (Parsons et al., 2011). Additionally, efficient methods for synthesizing N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides have been developed, showcasing the versatility in functionalizing the indole ring (Melkonyan et al., 2008).
Molecular Structure Analysis
Structural investigations, including X-ray diffraction and NMR spectroscopy, provide insight into the solid-state structure of methyl indole-3-carboxylate derivatives. These studies help elucidate the molecular geometry and confirm the presence of various substituents affecting the compound's reactivity and properties (Niemyjska et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including [4 + 3]-annulation and unexpected carboxylate/amide migration, leading to the formation of complex structures such as lactams and oxepinoindolones. These reactions highlight the compound's reactivity and its potential as a precursor for synthesizing complex indole derivatives (Selvaraj et al., 2019).
Physical Properties Analysis
The physical properties of this compound derivatives are crucial for understanding their stability, solubility, and overall behavior in different environments. Spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR offer a detailed profile of these compounds, shedding light on their molecular vibrations, electronic nature, and chemical environment (Almutairi et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity patterns, hydrogen bonding, and solvent effects, have been extensively studied. Experimental and theoretical approaches, including DFT calculations, provide insights into the electronic structure, intra- and inter-molecular interactions, and the effects of different solvents on the compound's geometry and hydrogen bonding (Srivastava et al., 2017).
Scientific Research Applications
Palladium-catalyzed intramolecular annulation : Zhang and Larock (2003) reported using a similar compound, methyl 2-iodo-1H-indole-3-carboxylate, in the palladium-catalyzed intramolecular annulations of N-substituted 2-bromo-1H-indole-3-carboxaldehyde to produce heteropolycycles in moderate to good yields. This method highlights its role in synthesizing gamma-carboline derivatives and various heteropolycycles, which are of interest due to their potential pharmacological properties (Zhang & Larock, 2003).
Reactivity with N-Bromosuccinimide : Irikawa et al. (1989) studied the reactivity of a derivative, Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, with N-bromosuccinimide. The reaction led to the formation of various brominated esters, providing insights into the chemical behavior of such compounds and their potential use in synthesizing structurally complex molecules (Irikawa, Mutoh, Uehara, & Okumura, 1989).
Conformationally Constrained Tryptophan Derivatives : Research by Horwell et al. (1994) focused on synthesizing novel 3,4-fused tryptophan analogs, including derivatives similar to methyl 4-bromo-1H-indole-2-carboxylate. These compounds were designed for peptide/peptoid conformation elucidation studies, indicating the potential of such derivatives in biochemical and structural biology research (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Fluorescent and Infrared Probes : A study by Liu et al. (2020) explored methyl indole-4-carboxylate as a fluorescent and infrared probe. Their findings suggest that it could be a promising candidate for sensing local protein environments and dynamics due to its emission characteristics and long fluorescence lifetime. This indicates potential applications in biochemistry and medical diagnostics (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in biological applications .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
methyl 4-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPOJMDJBBGYFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405799 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167479-13-2 | |
| Record name | methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
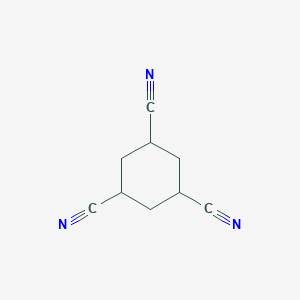

![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
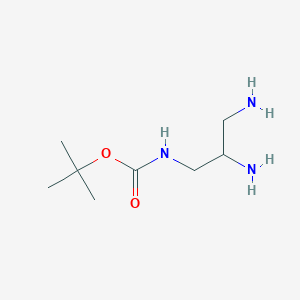
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)

